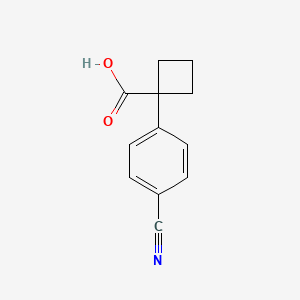

1-(4-Cyanophenyl)cyclobutanecarboxylic acid

Description

Table 1: Conformational Parameters for Cyclobutane Ring Systems

Crystallographic Characterization and Solid-State Arrangement

The solid-state structure of this compound is expected to be governed by hydrogen bonding interactions involving the carboxylic acid functionality and potential π-π stacking arrangements of the aromatic cyanophenyl groups. Analysis of related cyclobutanecarboxylic acid derivatives has revealed characteristic packing patterns and intermolecular interactions that stabilize the crystal lattice.

In related phenyl-substituted cyclobutanecarboxylic acids, the crystal structures typically exhibit puckered four-membered rings with dihedral angles ranging from 27 to 31 degrees. The bond lengths within the cyclobutane ring show characteristic variations, with bonds connecting substituted carbon atoms often being longer than unsubstituted ring bonds due to steric crowding effects. For instance, in cis-2-phenylcyclobutanecarboxylic acid, the bond joining substituted ring atoms measures 1.581 Å, significantly longer than the average of other ring bonds at 1.535 Å.

The carboxylic acid groups in these systems form characteristic hydrogen-bonded dimers in the solid state, creating centrosymmetric pairs with typical oxygen-oxygen distances of approximately 2.6-2.8 Å. The para-cyanophenyl substituent is expected to participate in additional intermolecular interactions through dipole-dipole associations and potential π-π stacking arrangements between adjacent aromatic rings. The cyano group, with its strong dipole moment, may contribute to the overall crystal packing through favorable electrostatic interactions.

Crystal structure analysis of similar compounds has shown that the phenyl and carboxyl substituents can adopt conformations ranging from bisecting to significantly deviated orientations, depending on the specific substitution pattern and crystal packing forces. The spatial arrangement in the solid state often represents a compromise between intramolecular strain relief and optimal intermolecular interactions.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the strained cyclobutane ring system and the π-electronic system of the para-cyanophenyl substituent. Frontier molecular orbital analysis provides crucial insights into the electronic properties, reactivity patterns, and charge transfer characteristics of this compound.

Based on computational studies of related cyanophenyl derivatives, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are expected to be significantly influenced by the electron-withdrawing nature of the cyano group. In the related compound 2-(4-cyanophenylamino) acetic acid, HOMO and LUMO energies were calculated as -6.2056 eV and -1.2901 eV respectively, yielding an energy gap of 4.9155 eV. This substantial energy gap indicates high molecular stability and suggests that significant charge transfer occurs within the molecular framework.

The para-cyanophenyl substituent acts as a strong π-acceptor system, potentially facilitating electronic delocalization from the cyclobutane ring. Although cyclobutane carbons possess primarily sp³ character, they exhibit slight sp² character (approximately sp²·⁸⁶) due to ring strain, which enables some degree of π-conjugation with aromatic substituents. This partial sp² character of the cyclobutane carbons allows for transmission of substituent effects through the ring system, with the cyano group serving as an effective electron-withdrawing group that can influence the electronic properties of the carboxylic acid functionality.

The molecular electrostatic potential (MEP) surface of such compounds typically shows significant polarization, with the cyano nitrogen displaying high electron density (negative potential) while the carboxylic acid carbon exhibits positive character. This charge distribution pattern influences the compound's reactivity and intermolecular interaction preferences.

Table 2: Electronic Structure Parameters for Cyanophenyl Systems

| Property | Typical Value | Units |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 | eV |

| LUMO Energy | -1.0 to -1.5 | eV |

| Energy Gap | 4.5 to 5.5 | eV |

| Dipole Moment | 3.0 to 5.0 | Debye |

| Ionization Potential | 6.0 to 6.5 | eV |

Thermodynamic Stability and Strain Energy Calculations

The thermodynamic stability of this compound is governed by the balance between the inherent ring strain of the cyclobutane system and the stabilizing effects of substituent interactions. Cyclobutane exhibits a characteristic ring strain energy of 26.3 kcal/mol, making it the second most strained saturated monocarbocycle after cyclopropane. However, this strain energy can be significantly modulated by substitution patterns and electronic effects.

Substitution of the cyclobutane ring with electron-withdrawing groups such as the para-cyanophenyl moiety and carboxylic acid functionality affects the overall thermodynamic stability through several mechanisms. The Thorpe-Ingold effect demonstrates that mono- or di-substitution of cyclobutane rings can substantially reduce strain energy compared to the parent unsubstituted system. Additionally, the partial sp² character of cyclobutane carbons (sp²·⁸⁶ hybridization) enables some stabilization through electronic delocalization effects.

Computational thermodynamic studies on related systems indicate that substituted cyclobutanes can exhibit enhanced stability compared to their unsubstituted counterparts. The transmission of substituent effects through the cyclobutane ring, facilitated by the slight sp² character of the ring carbons, allows for stabilization through π-conjugation effects. In the case of this compound, the strong electron-withdrawing para-cyanophenyl group can stabilize the system through resonance delocalization.

The carbon-carbon bond lengths in substituted cyclobutanes typically measure 1.56 Å, longer than those in ethane (1.54 Å) due to 1,3 non-bonding repulsions across the ring. This bond lengthening reduces some of the inherent strain but maintains sufficient ring tension to influence reactivity patterns. The presence of the carboxylic acid and cyanophenyl substituents introduces additional conformational degrees of freedom that can provide energetic relief through optimal spatial arrangements.

Temperature-dependent thermodynamic properties such as entropy, enthalpy, and heat capacity follow predictable patterns in substituted aromatic systems, with values increasing as temperature rises due to enhanced molecular vibrations. The overall thermodynamic profile suggests that this compound represents a kinetically stable yet potentially reactive system due to the stored strain energy in the four-membered ring.

Table 3: Thermodynamic Parameters for Cyclobutane Systems

| Parameter | Cyclobutane | Substituted Derivatives | Units |

|---|---|---|---|

| Ring Strain Energy | 26.3 | 20-25 (estimated) | kcal/mol |

| C-C Bond Length | 1.56 | 1.55-1.58 | Å |

| Heat of Formation | 6.8 | Variable | kcal/mol |

| Stability Factor | 1.0 | 1.1-1.3 | Relative |

Properties

IUPAC Name |

1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSUZJOUXGAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Cyanophenyl)cyclobutanecarboxylic acid, a compound characterized by its unique cyclobutane structure and a cyanophenyl substituent, has garnered attention in biochemical research for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields such as medicinal chemistry and enzyme kinetics.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a cyclobutane ring attached to a carboxylic acid group and a para-cyanophenyl group, which contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with prolyl-specific peptidases. These enzymes play crucial roles in protein degradation and modulation of various physiological processes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of peptide bonds adjacent to proline residues. This hydrolysis can be quantified spectrophotometrically by measuring the release of products such as beta-naphthylamine, which serves as an indicator of enzyme activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Enzyme Kinetics : The compound is utilized to evaluate the kinetics of prolyl-specific peptidases. Studies have shown that it can effectively differentiate between various enzyme types based on their hydrolysis rates under physiological conditions.

- Clinical Diagnostics : In clinical settings, this compound has been employed to measure enzyme activity in patients with neurodegenerative disorders. Variations in prolyl-specific peptidase activity have been correlated with disease severity, suggesting its potential as a biomarker for diagnostic purposes.

- Drug Development : The compound is also significant in drug discovery efforts aimed at developing enzyme inhibitors. By screening for compounds that inhibit prolyl-specific peptidases, researchers can identify candidates for therapeutic applications in diseases associated with dysregulated enzyme activity.

Study 1: Prolyl Oligopeptidase Activity

A study focused on evaluating prolyl oligopeptidase activity utilized this compound as a substrate. The results demonstrated significant hydrolysis rates, indicating that the compound could effectively discriminate between different prolyl-specific peptidases based on their kinetic profiles. This study underscores the utility of the compound in enzymatic assays and its relevance in understanding enzyme specificity.

Study 2: Clinical Relevance in Neurodegenerative Disorders

Another investigation highlighted the use of this compound to assess prolyl-specific peptidase activities in patients diagnosed with neurodegenerative disorders. The findings revealed altered enzyme activities that correlated with the severity of symptoms, suggesting that this compound could serve as a valuable biomarker for clinical diagnostics.

Data Table: Biological Activities and Applications

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Kinetics | Evaluates kinetics of prolyl-specific peptidases; differentiates between enzyme types | |

| Clinical Diagnostics | Measures enzyme activity in neurodegenerative disorders; potential biomarker for disease severity | |

| Drug Development | Screening for enzyme inhibitors; identifies therapeutic candidates |

Scientific Research Applications

Medicinal Chemistry

1-(4-Cyanophenyl)cyclobutanecarboxylic acid has been studied for its potential pharmaceutical applications. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclobutane carboxylic acids exhibit anticancer properties. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

A study demonstrated the use of cyclobutane derivatives in creating high-performance polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making them suitable for advanced engineering applications.

Research is ongoing into the environmental impact and degradation pathways of cyclobutane derivatives, including this compound. Understanding these pathways is crucial for assessing the ecological risks associated with their use.

Case Study: Biodegradation Studies

Studies have shown that certain cyclobutane derivatives can be biodegraded by microbial action, which is essential for evaluating their environmental safety when used in industrial applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (CN, NO₂, Cl, Br): The cyano group in the parent compound increases acidity (lower pKa) compared to methoxy or methyl analogs. Nitro-substituted analogs exhibit even stronger acidity due to the -NO₂ group’s stronger electron-withdrawing effect . Halogens (Cl, Br) enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by acting as leaving groups .

- Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups reduce acidity and may improve solubility in non-polar solvents. The methoxy group in 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid also stabilizes the oxo group via resonance .

- Methyl substituents on the cyclobutane ring (e.g., 3-methyl) alter steric hindrance, affecting crystallization and biological interactions .

Preparation Methods

Cyclization of Suitable Precursors

One common synthetic approach to cyclobutanecarboxylic acids bearing aromatic substituents involves the intramolecular cyclization of phenylacetic acid derivatives under acidic conditions. Although direct literature on 1-(4-cyanophenyl)cyclobutanecarboxylic acid is limited, related compounds such as 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid have been synthesized by cyclization of 3-cyanophenylacetic acid using strong acid catalysts at elevated temperatures. This method facilitates the formation of the cyclobutane ring through intramolecular ring closure.

Industrial scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions, improving yield and purity. Purification is typically performed by recrystallization or chromatographic techniques to isolate the product with high purity.

Cross-Coupling and Thiolation Strategies

Patent literature reveals the preparation of cyclobutanecarboxylic acid derivatives substituted with quinolinylthio groups, which are structurally related to this compound. These syntheses involve the coupling of cyclobutanecarboxylic acid derivatives with substituted aryl or heteroaryl halides under palladium-catalyzed cross-coupling conditions or nucleophilic aromatic substitution to introduce sulfur-linked aromatic substituents.

Although these patents focus on quinolinylthio derivatives, the methodologies can be adapted for the preparation of this compound by substituting the appropriate aryl groups. The synthetic sequences typically include:

Cyanation via Trimethylsilyl Cyanide (TMSCN)

A synthetic route to introduce the cyano group on aromatic rings involves the use of trimethylsilyl cyanide (TMSCN) in the presence of fluoride ions (e.g., tetrabutylammonium fluoride) under inert atmosphere. This method has been applied in the synthesis of cyanophenyl derivatives by nucleophilic substitution or addition reactions at room temperature or slightly cooled conditions.

Typical procedure:

- Reaction in dry acetonitrile under nitrogen.

- Addition of TMSCN followed by TBAF at 0 °C.

- Stirring for extended periods (e.g., 24 hours).

- Purification by column chromatography.

This cyanation step can be integrated into multi-step syntheses to produce 4-cyanophenyl-substituted cyclobutanecarboxylic acids after formation of the cyclobutane ring.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The cyclization approach is classical but may require optimization of acid catalysts and temperature to maximize yield and minimize side reactions.

- Cross-coupling methods provide versatility for introducing various substituents but often require palladium catalysts and careful control of reaction parameters to avoid decomposition of sensitive groups.

- The base-mediated decarboxylative rearrangement is a modern, efficient method with broad substrate scope, allowing retention of stereochemistry and functional group tolerance, making it promising for complex substituted cyclobutane acids.

- Cyanation using TMSCN is a mild and effective method for introducing nitrile groups, which can be combined with other synthetic steps to prepare 4-cyanophenyl derivatives.

Q & A

Q. What are the established synthetic routes for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, and what analytical techniques are recommended for confirming its purity and structural integrity?

Answer: The synthesis of cyclobutane-carboxylic acid derivatives often involves cyclization or functional group transformations. For example:

- Michael-type addition and Friedel-Crafts acylation are common for constructing cyclobutane rings fused with aromatic systems. These methods yield intermediates that can be further functionalized with cyano or carboxylic acid groups .

- Doebner reaction and amidation are employed to introduce quinoline or heterocyclic moieties, as seen in structurally analogous compounds .

Q. Analytical Techniques :

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Biological Activity Screening : Derivatives of cyclobutane-carboxylic acids are investigated for antimicrobial and anticancer properties. For example, quinoline-4-carboxylic acid derivatives show activity against Staphylococcus aureus (MIC = 64 µg/mL) .

- Enzyme Inhibition : The cyano and carboxylic acid groups may target enzymes like GABA transaminase or bacterial efflux pumps .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound given its synthesis often yields racemic mixtures?

Answer:

- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution .

- Asymmetric Synthesis : Catalytic methods like organocatalyzed cycloadditions or transition-metal-catalyzed reactions (e.g., Pd-mediated couplings) can enhance enantioselectivity .

- Data Consideration : Monitor optical purity via polarimetry (e.g., [α]D²⁵ = +15° to +20°) or chiral HPLC (98% ee) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

Answer:

- Validation Workflow :

- Example : Computational predictions for cyclobutane ring strain (e.g., ~26 kcal/mol) may conflict with experimental stability. Adjust force fields or use hybrid QM/MM methods .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.